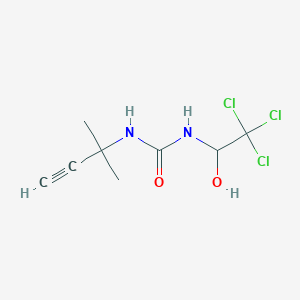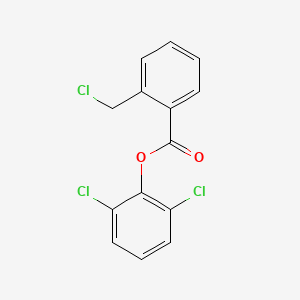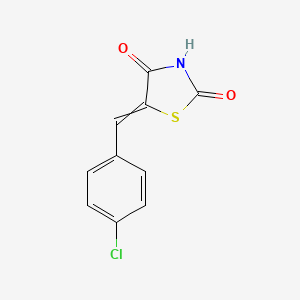
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione
概述
描述
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a 4-chlorobenzylidene group attached to the thiazolidinedione core enhances its chemical and biological properties, making it a valuable compound in various scientific fields.
作用机制
Target of Action
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Mode of Action
Thiazolidine derivatives, in general, have been shown to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been shown to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The synthesis and biological applications of thiazolidine derivatives have been studied in various environments .
生化分析
Biochemical Properties
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione has been found to interact with various enzymes and proteins. For instance, it has been studied for its potential role as a bacterial efflux pump inhibitor . This suggests that this compound could interact with proteins involved in bacterial resistance mechanisms .
Molecular Mechanism
It has been suggested that it may exert its effects by inhibiting bacterial efflux pumps, which are proteins that bacteria use to expel harmful substances, including antibiotics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiazolidinedione with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
科学研究应用
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating diabetes and other metabolic disorders.
Industry: The compound is used in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
- 5-Benzylidene-2,4-thiazolidinedione
- 5-(4-Methoxybenzylidene)-2,4-thiazolidinedione
- 5-(4-Nitrobenzylidene)-2,4-thiazolidinedione
Uniqueness
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione is unique due to the presence of the chlorine atom in the benzylidene group. This substitution enhances its chemical stability and biological activity compared to other similar compounds. The chlorine atom also allows for further functionalization, making it a versatile compound for various applications .
属性
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGINRZTJUWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1620500.png)



![4-[2-Hydroxyimino-2-(4-methoxy-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1620510.png)

![1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620515.png)
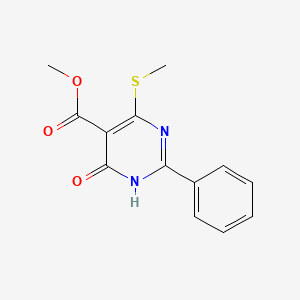
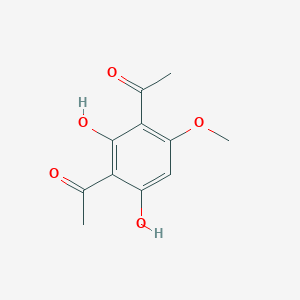
![1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1620518.png)
![2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one](/img/structure/B1620519.png)
